![molecular formula C8H8O3 B14422255 (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is a complex organic compound characterized by its unique dioxolo and oxocine ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxolo and oxocine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
化学反応の分析
Types of Reactions
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
作用機序
The mechanism of action of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Nalidixic acid: Another quinoline derivative with similar antibacterial activity.
Uniqueness
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine |
InChI |
InChI=1S/C8H8O3/c1-2-7-8(11-6-10-7)3-5-9-4-1/h1-4H,5-6H2/b4-1-,7-2+,8-3+ |
InChIキー |
ZRKCTRAAAOHNBH-KNRRNNRFSA-N |
異性体SMILES |
C1/C=C/2\C(=C/C=C\O1)\OCO2 |
正規SMILES |
C1C=C2C(=CC=CO1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
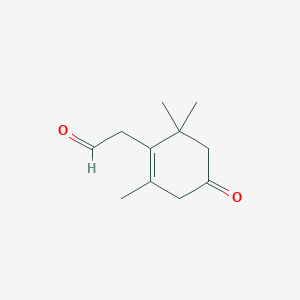
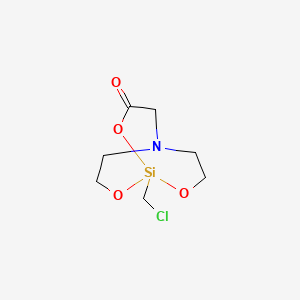
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
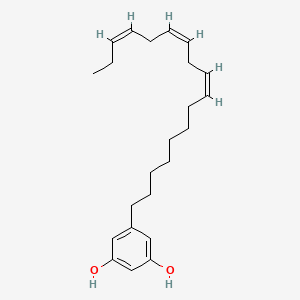
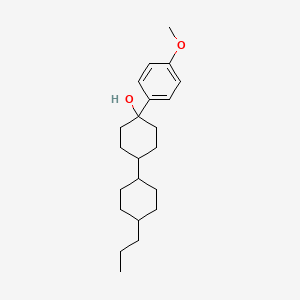
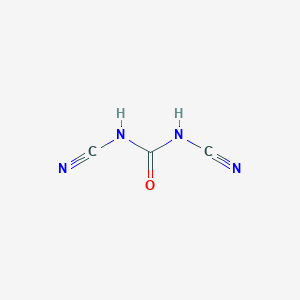
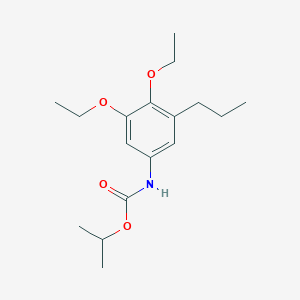
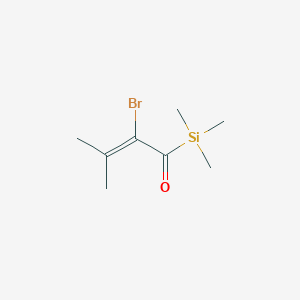
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
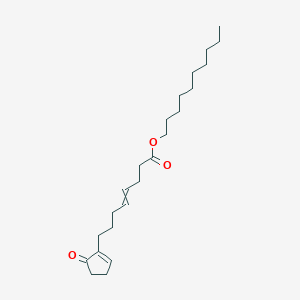

![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
